3-Epi-Ochratoxin C-d5
Description
Properties
Molecular Formula |
C₂₂H₁₇D₅ClNO₆ |
|---|---|
Molecular Weight |
436.9 |
Origin of Product |
United States |
Synthesis and Structural Elucidation of 3 Epi Ochratoxin C D5
Strategies for Deuterium (B1214612) Labeling in Ochratoxin Synthesis
The introduction of deuterium into the ochratoxin scaffold requires strategic planning to ensure high isotopic enrichment and site-specificity. These labeled compounds are invaluable for enhancing the accuracy of analytical methods used to detect and quantify mycotoxins in various matrices.
Isotopic Enrichment Methodologies
Isotopic enrichment in the synthesis of ochratoxin analogs is primarily achieved through the incorporation of deuterated precursors. This approach involves introducing deuterium atoms into one of the key building blocks of the target molecule. For 3-Epi-Ochratoxin C-d5, the deuterium atoms are located on the phenylalanine moiety.
A common methodology involves the use of commercially available deuterated L-phenylalanine (L-phenylalanine-d5) as a starting material. This isotopically enriched amino acid is then coupled with the dihydroisocoumarin part of the ochratoxin molecule, known as ochratoxin α. The use of a precursor that already contains the desired number of deuterium atoms simplifies the synthetic process and ensures a high degree of isotopic purity in the final product.
| Methodology | Description | Advantages | Challenges |
| Precursor Incorporation | Use of a commercially available deuterated starting material, such as L-phenylalanine-d5. | High isotopic purity, straightforward synthetic route. | Availability and cost of the deuterated precursor. |
| Biosynthesis | Feeding deuterated precursors to living organisms or cell cultures that produce the target molecule. | Can produce complex labeled molecules that are difficult to synthesize chemically. | Can be time-consuming and costly to isolate and purify the final product. |
| Chemical Synthesis | Introduction of deuterium atoms into the molecule through various chemical reactions like hydrogenation or dehalogenation. | Allows for precise control over the location of the deuterium atoms. | May require harsh reaction conditions that could affect the integrity of the molecule. |
Site-Specific Deuteration Approaches
Site-specific deuteration allows for the precise placement of deuterium atoms within a molecule. This is particularly important for mechanistic studies and for creating internal standards where the label should not interfere with the analytical measurement. In the case of this compound, the deuterium atoms are specifically located on the phenyl ring of the phenylalanine residue.
Modern synthetic organic chemistry offers several methods for site-specific deuteration. These can include catalytic H-D exchange reactions or the use of organometallic reagents. For aromatic systems like the phenyl group in phenylalanine, methods such as electrophilic aromatic substitution with a deuterium source or metal-catalyzed C-H activation can be employed to introduce deuterium atoms at specific positions. However, the most direct approach for synthesizing this compound relies on the use of L-phenylalanine-d5, where the deuterium atoms are already in the desired positions.
Chemical Pathways to Ochratoxin C Epimerization
Epimerization at the C-3 position of the dihydroisocoumarin ring of Ochratoxin C results in the formation of 3-Epi-Ochratoxin C. Understanding the mechanisms and stereochemical factors governing this transformation is essential for both the synthesis of the epimer and for understanding its potential formation in natural or processed products.
Mechanisms of Epimer Formation
The C-3 position of the dihydroisocoumarin moiety in ochratoxins is a chiral center. Epimerization involves the inversion of the stereochemical configuration at this center. This transformation can be induced under certain chemical conditions, such as exposure to heat or acidic/basic environments.
The mechanism of epimerization at the C-3 position likely involves a reversible ring-opening and closing of the lactone. Under acidic or basic conditions, the lactone ring can be hydrolyzed to form a hydroxy acid intermediate. Rotation around the single bonds in this open-chain form, followed by re-lactonization, can lead to the formation of the thermodynamically more stable epimer. The presence of a base can facilitate the deprotonation of the C-3 proton, leading to a planar enolate intermediate, which upon reprotonation can yield a mixture of epimers.
Stereochemical Considerations in Ochratoxin Synthesis
The synthesis of ochratoxins and their stereoisomers requires careful control of the stereochemistry at two main chiral centers: the C-3 position of the dihydroisocoumarin ring and the α-carbon of the phenylalanine moiety. The natural form of Ochratoxin A possesses the (3R)-configuration. The synthesis of the 3-epi form, therefore, requires methods that either start with the opposite enantiomer of the dihydroisocoumarin precursor or induce epimerization of the natural (3R)-isomer.
Stereoselective synthesis can be achieved using chiral catalysts or auxiliaries to control the formation of the desired stereoisomer. For the synthesis of all four stereoisomers of Ochratoxin A, specific synthetic routes have been developed that allow for the selective creation of each stereocenter. nih.gov These strategies can be adapted for the synthesis of Ochratoxin C and its epimers.
Spectroscopic and Chromatographic Characterization of this compound
The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. The presence of the deuterium label and the change in stereochemistry at the C-3 position will result in distinct analytical signatures compared to the unlabeled, natural epimer.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In this compound, the signals corresponding to the protons on the phenyl ring of the phenylalanine moiety will be absent due to their replacement with deuterium. The chemical shifts and coupling constants of the remaining protons, particularly those around the C-3 and C-4 positions of the dihydroisocoumarin ring, will provide information about the relative stereochemistry. The change in configuration at C-3 will likely lead to noticeable differences in the chemical shifts of the C-3 methyl group and the C-4 protons compared to the non-epimerized form.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be shifted by +5 mass units compared to the unlabeled compound, confirming the incorporation of five deuterium atoms. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural information and is useful for quantitative analysis. nih.gov
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify compounds in a mixture. The separation of diastereomers, such as 3-Epi-Ochratoxin C and Ochratoxin C, is often achievable using standard reversed-phase HPLC columns. The difference in their three-dimensional structures can lead to different interactions with the stationary phase, resulting in different retention times. The deuterated and non-deuterated forms of the same epimer are expected to have very similar retention times.
Chiral Chromatography: For the separation of enantiomers, chiral chromatography is required. While 3-Epi-Ochratoxin C and Ochratoxin C are diastereomers, chiral chromatography can also be a powerful tool to confirm the stereochemical purity of the synthesized compounds.
| Technique | Expected Observations for this compound |
| ¹H NMR | Absence of signals for the phenyl protons of phenylalanine. Altered chemical shifts for protons near the C-3 chiral center compared to the non-epi form. |
| Mass Spectrometry | Molecular ion peak shifted by +5 m/z units compared to the unlabeled compound. |
| HPLC | Different retention time compared to Ochratoxin C due to diastereomeric relationship. Similar retention time to unlabeled 3-Epi-Ochratoxin C. |
Nuclear Magnetic Resonance Spectroscopy for Isotopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of organic molecules. researchgate.netnih.gov For this compound, NMR is instrumental in confirming the precise location of the deuterium atoms and verifying the stereochemistry at the C-3 position, which defines it as an epimer of Ochratoxin C.
The ¹H NMR spectrum of this compound would be expected to show the absence of signals corresponding to the aromatic protons of the phenylalanine moiety, confirming the pentadeuteration of the phenyl ring. The remaining proton signals would correspond to the dihydroisocoumarin and the ethyl ester groups. The chemical shifts and coupling constants of the protons at the C-3 and C-4 positions would be particularly important for confirming the epi configuration, when compared to the spectra of the natural (3R)-Ochratoxin C isomer. Two-dimensional NMR techniques, such as COSY and HMBC, would be employed for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| Phenyl-d5 | Absent | Reduced intensity C-d signals | Confirms isotopic labeling. |
| Ethyl (CH₂) | ~4.2 (q) | ~62 | Characteristic of ethyl ester. |
| Ethyl (CH₃) | ~1.2 (t) | ~14 | Characteristic of ethyl ester. |
| H-3 | ~4.8 (m) | ~75 | Chemical shift and coupling constant differ from the (3R) isomer. |
| H-4 | ~3.0 (m) | ~35 | Diastereotopic protons with distinct chemical shifts. |
| CH₃ (at C-3) | ~1.5 (d) | ~20 | Coupled to H-3. |
| H-6 | ~8.2 (s) | ~138 | Aromatic proton on the isocoumarin ring. |
| OH (at C-8) | ~11.0 (s) | - | Phenolic hydroxyl, broad signal. |
| NH | ~8.5 (d) | - | Amide proton. |
| α-CH (Phe) | ~5.0 (m) | ~53 | Alpha-proton of the phenylalanine residue. |
| β-CH₂ (Phe) | ~3.2 (m) | ~37 | Beta-protons of the phenylalanine residue. |
Mass Spectrometry for Molecular Confirmation and Isotope Purity
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and assessing the isotopic purity of synthesized compounds. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should correspond to the theoretical mass of the deuterated molecule.
The mass spectrum would show a molecular ion peak ([M+H]⁺) at m/z 437.15, which is 5 mass units higher than that of unlabeled 3-Epi-Ochratoxin C, confirming the incorporation of five deuterium atoms. The isotopic purity can be evaluated by examining the relative intensities of the signals corresponding to the d0 to d4 analogs. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, providing further structural confirmation. iaea.orgmdpi.com The fragmentation of the deuterated phenylalanyl moiety would result in product ions that are 5 mass units heavier than those of the unlabeled compound.
Expected Mass Spectrometric Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 437.15 | Protonated molecular ion. |
| [M+Na]⁺ | 459.13 | Sodium adduct of the molecular ion. |
| Fragment 1 | 255.01 | Corresponds to the unlabeled dihydroisocoumarin moiety after cleavage of the amide bond. |
| Fragment 2 | 199.11 | Corresponds to the protonated d5-phenylalanine ethyl ester. |
Chromatographic Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and isomeric purity of this compound. jcbms.orgresearchgate.net A validated HPLC method can separate the target compound from any starting materials, by-products, and other related isomers, including Ochratoxin C-d5.
Reversed-phase HPLC coupled with a suitable detector, such as a UV or fluorescence detector, is commonly used for the analysis of ochratoxins. cabidigitallibrary.orgmdpi.com The separation of epimers can be challenging and often requires optimization of the chromatographic conditions, including the column type, mobile phase composition, and temperature. The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area in the chromatogram.
Hypothetical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 333 nm, Emission: 460 nm) researchgate.netnih.gov |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Analytical Methodologies Utilizing 3 Epi Ochratoxin C D5
Method Validation Parameters in Ochratoxin Research
The validation of an analytical method is a prerequisite to ensure its suitability for its intended purpose. In the context of ochratoxin research, where the accurate quantification of these toxic compounds is of paramount importance for food safety and toxicological studies, the use of a deuterated internal standard such as 3-Epi-Ochratoxin C-d5 is central to a comprehensive validation process. This process involves the evaluation of several key parameters to demonstrate that the method is reliable, reproducible, and accurate for the analysis of ochratoxins in various sample matrices.
Linearity is a critical parameter in method validation, demonstrating the direct proportionality between the concentration of the analyte and the response of the analytical instrument over a defined range. In the analysis of Ochratoxin C using this compound as an internal standard, a calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of Ochratoxin C and a constant concentration of this compound.
The response ratio, which is the peak area of the analyte (Ochratoxin C) divided by the peak area of the internal standard (this compound), is plotted against the concentration of Ochratoxin C. The use of the internal standard helps to correct for variations in sample preparation and instrument response. A linear relationship is typically observed, and the quality of the calibration curve is assessed by the coefficient of determination (R²). A value of R² greater than 0.99 is generally considered indicative of good linearity.
Table 1: Illustrative Example of Calibration Curve Data for Ochratoxin C Analysis
| Ochratoxin C Concentration (ng/mL) | Peak Area Ratio (Ochratoxin C / this compound) |
| 0.5 | 0.052 |
| 1.0 | 0.105 |
| 2.5 | 0.260 |
| 5.0 | 0.515 |
| 10.0 | 1.030 |
| 25.0 | 2.550 |
| 50.0 | 5.100 |
Note: The data in this table is for illustrative purposes to demonstrate the principle of a calibration curve and does not represent actual experimental results for this compound.
The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Table 2: Typical LOD and LOQ Values in Mycotoxin Analysis
| Parameter | Typical Value (µg/kg) |
| Limit of Detection (LOD) | 0.01 - 0.5 |
| Limit of Quantification (LOQ) | 0.05 - 1.5 |
Note: These values represent a general range for mycotoxin analysis and are not specific to methods using this compound. Actual values would be determined experimentally.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the agreement between the true value and the value found. It is often assessed through recovery studies in spiked samples.
In the analysis of ochratoxins in complex matrices such as food and feed, the use of this compound as an internal standard is particularly beneficial for improving both precision and accuracy. lcms.cz The internal standard compensates for losses of the analyte during sample preparation and for variations in instrument response due to matrix effects. lcms.cz
Precision is evaluated at different levels:
Repeatability (intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate precision (inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.
Accuracy is determined by spiking blank matrix samples with a known concentration of Ochratoxin C and its deuterated internal standard. The percentage of recovery is then calculated. For mycotoxin analysis, recovery values are generally expected to be within the range of 70-120%.
Table 3: Example of Precision and Accuracy Data from a Method Validation Study
| Spiked Concentration (µg/kg) | Repeatability (RSD%) | Intermediate Precision (RSD%) | Recovery (%) |
| 1.0 | < 15% | < 20% | 85 - 110% |
| 5.0 | < 10% | < 15% | 90 - 105% |
| 20.0 | < 10% | < 15% | 90 - 105% |
Note: This table provides an example of typical performance criteria for precision and accuracy in mycotoxin analysis. The data is not specific to a method using this compound.
Selectivity and specificity are crucial parameters that ensure the analytical method can unequivocally identify and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. In the context of ochratoxin analysis, this includes distinguishing Ochratoxin C from other structurally related mycotoxins and from endogenous matrix components.
The use of a highly selective detection technique like tandem mass spectrometry (MS/MS) is essential. The specificity of the method is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Ochratoxin C and the internal standard, this compound. The deuterated internal standard will have a different mass-to-charge ratio (m/z) than the native analyte, allowing for their unambiguous differentiation.
Furthermore, the chromatographic separation should be optimized to resolve Ochratoxin C from any potential isobaric interferences, which are compounds that have the same mass but a different chemical structure. The internal standard, this compound, co-elutes with Ochratoxin C, which is a key characteristic for effective internal standardization, but is distinguished by its mass in the mass spectrometer. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate quantification.
Role of 3 Epi Ochratoxin C D5 in Investigating Ochratoxin Biotransformation and Environmental Fate
Studies on Ochratoxin A and C Metabolic Pathways (General Context)
The biotransformation of ochratoxins is a critical area of study, as metabolic processes can significantly alter their biological activity. In animals and humans, metabolism primarily occurs in the liver, kidneys, and intestines, following several major pathways.
One of the most significant biotransformation pathways for Ochratoxin A (OTA) is the hydrolysis of the amide bond that links the L-β-phenylalanine moiety to the dihydroisocoumarin core. This cleavage results in the formation of Ochratoxin α (OTα) and L-β-phenylalanine. This transformation is widely regarded as a detoxification step, as OTα is considered to be substantially less toxic than the parent compound, OTA. A diverse range of microbial and enzymatic systems have been identified that can perform this hydrolytic cleavage. Various bacteria, fungi, and yeasts, as well as purified enzymes like carboxypeptidases and lipases, have demonstrated the ability to degrade OTA into OTα.
Table 1: Examples of Microbial and Enzymatic Systems Capable of OTA Hydrolysis
| System Type | Name | Key Finding |
|---|---|---|
| Enzyme | Carboxypeptidase A | Efficiently hydrolyzes OTA to OTα and L-β-phenylalanine. |
| Enzyme | Lipase (from Aspergillus niger) | Demonstrates the ability to cleave the amide bond of OTA. |
| Enzyme | ADH3 (from Stenotrophomonas acidaminiphila) | A highly efficient hydrolase capable of rapid OTA transformation to OTα. |
| Bacterium | Bacillus amyloliquefaciens | Isolates can effectively degrade OTA into OTα. |
| Bacterium | Alcaligenes faecalis | Produces enzymes that efficiently degrade OTA to OTα in vitro. |
| Fungus | Aspergillus niger | Capable of hydrolyzing OTA to OTα. |
Hydroxylation represents another major route of OTA metabolism. This process, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the OTA molecule, increasing its polarity and facilitating excretion. The primary products are (4R)- and (4S)-4-hydroxyochratoxin A (4-OH-OTA). The stereoisomer produced can vary between species; rodents predominantly form (4R)-4-OH-OTA, while pigs produce the 4S isomer. Another hydroxylated metabolite, 10-hydroxyochratoxin A (10-OH-OTA), has also been identified, particularly in rabbits.
Following hydroxylation, or acting on the parent molecule itself, conjugation reactions further increase the water solubility of ochratoxin metabolites. These phase II metabolic reactions involve linking the toxin or its metabolites to endogenous molecules. The most common conjugation products are glucuronides, formed by UDP-glucuronosyltransferases. Other identified conjugates include those with hexose (B10828440) and pentose (B10789219) sugars. These more polar conjugates can be more readily eliminated from the body via urine and feces. nih.govnih.gov
The various forms of ochratoxins can be interconverted through biological or physical processes. A key example is the relationship between Ochratoxin A and Ochratoxin C (OTC), the ethyl ester of OTA. Studies in rats have demonstrated that OTC is rapidly and readily converted to OTA in vivo following both oral and intravenous administration. nih.govasm.orgnih.gov This de-esterification is believed to occur quickly within the gastrointestinal tract, potentially mediated by digestive enzymes such as chymotrypsin, which can hydrolyze the ester bond. asm.org This rapid conversion is significant because it suggests that the toxicity of OTC is largely attributable to its transformation into the more studied and potent OTA. nih.govasm.org
Tracing Ochratoxin Metabolites and Degradation Products Using Deuterated Standards
Deuterated standards are fundamental to accurately studying the metabolic fate of ochratoxins. By introducing a known amount of a labeled standard, such as 3-Epi-Ochratoxin C-d5 or Ochratoxin A-d5, into an experimental system, researchers can precisely track and quantify the parent compound and its metabolites against the complex background of a biological matrix.
In in vitro systems, such as cell cultures or incubations with liver microsomes, deuterated standards are used to investigate specific biotransformation pathways. A typical workflow involves incubating the biological system with the non-labeled mycotoxin and then using a stable isotope-labeled analog as an internal standard during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A more advanced approach is stable isotope-assisted metabolomics, where cells are exposed to a mixture of labeled and unlabeled xenobiotics. acs.org By searching for paired signals with a characteristic mass difference in the subsequent LC-MS analysis, researchers can distinguish true metabolites from endogenous matrix components. A compound like this compound would be invaluable in such a system. If cells were incubated with both Ochratoxin C and its d5-labeled counterpart, any resulting metabolite would appear as a pair of peaks (one native, one deuterated), unequivocally confirming its origin from the parent toxin and allowing for its structural elucidation. This methodology enables the discovery of both known and previously unknown metabolites. acs.org
In animal models, deuterated standards are crucial for determining the metabolic profile of an ochratoxin. They allow for the accurate measurement of the parent toxin and its metabolites in various biological samples like urine, feces, and blood.
For example, stable isotope dilution LC-MS has been employed to study the formation and excretion of OTA-derived glucuronides in rats. nih.gov In these studies, a deuterated standard (OTA-d5) is added to urine samples during processing. This allows for the precise quantification of both the parent OTA and its glucuronide conjugates, even at very low concentrations. nih.govresearchgate.net By accurately measuring the ratio of metabolites to the parent compound, researchers can understand the extent and nature of metabolism in a living organism. Using a labeled standard like OTA-d5 corrects for any loss of analyte during the extensive sample cleanup required for complex matrices like urine, thereby providing a reliable assessment of the metabolic fate of the ingested toxin. nih.gov The same principle would apply to the use of this compound to trace the in vivo conversion of Ochratoxin C to Ochratoxin A and other downstream metabolites.
Table 2: List of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Ochratoxin A | OTA |
| Ochratoxin A-d5 | OTA-d5 |
| Ochratoxin B | OTB |
| Ochratoxin C | OTC |
| Ochratoxin α | OTα |
| (4R)-4-hydroxyochratoxin A | (4R)-4-OH-OTA |
| (4S)-4-hydroxyochratoxin A | (4S)-4-OH-OTA |
| 10-hydroxyochratoxin A | 10-OH-OTA |
| 3S-epimer of Ochratoxin A | 3S-OTA |
Based on a comprehensive search of available scientific literature, there is no specific information or research detailing the use of This compound in the investigation of ochratoxin biotransformation, stability, and degradation in agricultural matrices. While deuterated analogues of mycotoxins are crucial tools in analytical chemistry for ensuring accuracy in quantitative analysis, specific applications of this compound in the areas outlined in the request are not documented in the reviewed resources.
The compound this compound is commercially available as a stable isotope-labeled internal standard. Its chemical formula is C₂₂H₁₇D₅ClNO₆ and its molecular weight is 436.9 g/mol . Such standards are generally employed in analytical methodologies, like liquid chromatography-mass spectrometry (LC-MS), to improve the precision and accuracy of the quantification of the corresponding non-labeled mycotoxin. This is achieved by accounting for variations in sample preparation and instrumental analysis.
However, the specific application of this compound in studies focused on the thermal and chemical degradation pathways of ochratoxins or the evaluation of enzymatic detoxification processes could not be substantiated with detailed research findings or data tables as requested. The available literature discusses the degradation of ochratoxins and the use of other deuterated standards, such as Ochratoxin A-d5, but does not provide specific examples or data related to this compound.
Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article on the "" with the specified subsections, as there is a lack of published research on this particular compound's application in these contexts.
Advanced Analytical Techniques and Instrumentation in Ochratoxin Research
High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in mycotoxin research, offering unparalleled sensitivity and selectivity for the comprehensive profiling of ochratoxins and their metabolites. nih.govmdpi.com Unlike traditional mass spectrometry, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high-resolution and accurate mass measurements, enabling the confident identification of analytes based on their elemental composition. foodsafetytech.comnih.gov This capability is particularly advantageous for distinguishing between compounds with the same nominal mass but different elemental formulas.
The key advantage of HRMS lies in its ability to perform full-scan data acquisition, capturing a complete mass spectrum of all ions present in a sample. nih.gov This allows for retrospective data analysis, where previously acquired data can be re-interrogated for newly identified or suspected contaminants without the need for re-injection of the sample. nih.gov In the context of ochratoxin research, this is invaluable for identifying novel or emerging mycotoxins and their degradation products.
The use of 3-Epi-Ochratoxin C-d5 as an internal standard in HRMS analysis is critical for accurate quantification. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the target analyte during sample extraction, cleanup, and ionization can be corrected. The stable isotope-labeled standard co-elutes with the native analyte and exhibits similar ionization behavior, but is distinguished by its higher mass-to-charge ratio, ensuring that it does not interfere with the quantification of the target compound.
Table 1: Comparison of Mass Spectrometry Techniques in Mycotoxin Analysis
| Feature | Triple Quadrupole MS (QqQ) | High-Resolution MS (HRMS) |
|---|---|---|
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full Scan, data-dependent MS/MS |
| Primary Use | Targeted quantification | Targeted and untargeted screening, structural elucidation |
| Selectivity | High | Very High |
| Retrospective Analysis | Not possible | Possible |
| Compound Identification | Based on precursor/product ion transitions | Based on accurate mass and isotopic pattern |
Coupling of Chromatography with Advanced Detection Systems
The separation of complex mixtures is a prerequisite for accurate mycotoxin analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed separation techniques in this field. cnr.itmdpi.comnih.gov When coupled with advanced detection systems, these chromatographic methods provide robust and reliable results for the determination of ochratoxins.
Commonly used detectors for mycotoxin analysis include fluorescence detectors (FLD) and ultraviolet (UV) detectors. mdpi.comnih.gov FLD is particularly sensitive for naturally fluorescent mycotoxins like ochratoxin A. nih.govnih.gov However, for a broader and more definitive analysis, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred approach. nih.gov
The combination of LC with tandem mass spectrometry (LC-MS/MS) has been a gold standard for mycotoxin analysis for many years, offering high sensitivity and specificity. nih.gov More recently, the coupling of UHPLC with HRMS has gained prominence, providing even greater resolving power and the ability to perform both targeted and untargeted analyses. mdpi.com The enhanced separation efficiency of UHPLC allows for faster analysis times and better resolution of isomeric compounds.
In these advanced hyphenated techniques, this compound plays a crucial role as an internal standard to mitigate matrix effects. Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in mycotoxin analysis. mdpi.com The use of a stable isotope-labeled internal standard that closely mimics the chromatographic and ionization behavior of the analyte is the most effective way to compensate for these effects, leading to more accurate and reliable quantification. mdpi.com
Table 2: Advanced Detection Systems Used in Ochratoxin Analysis
| Detection System | Principle | Advantages | Common Applications |
|---|---|---|---|
| Fluorescence Detector (FLD) | Measures the fluorescence of analytes | High sensitivity for fluorescent compounds | Quantification of ochratoxin A in various food matrices |
| Tandem Mass Spectrometry (MS/MS) | Selects a precursor ion, fragments it, and detects a specific product ion | High selectivity and sensitivity, excellent for targeted analysis | Multi-mycotoxin quantification in complex samples |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy | Enables untargeted screening, retrospective analysis, and confident identification | Comprehensive mycotoxin profiling and discovery of new metabolites |
Automation and High-Throughput Methodologies in Mycotoxin Analysis
The need to analyze a large number of samples for mycotoxin contamination has driven the development of automated and high-throughput analytical methods. nih.gov Automation can be incorporated at various stages of the analytical workflow, from sample preparation to data analysis. Automated sample preparation systems, such as those utilizing solid-phase extraction (SPE) or turbulent flow chromatography (TFC), reduce manual labor, minimize the risk of human error, and improve reproducibility. nih.gov
Online SPE-LC-MS/MS systems are a prime example of automation in mycotoxin analysis. nih.gov In these systems, the sample is directly injected, and the analytes of interest are selectively extracted and concentrated on an SPE column before being eluted onto the analytical LC column for separation and detection. This approach significantly reduces sample preparation time and solvent consumption.
High-throughput analysis is further facilitated by the use of multiplexing techniques and rapid chromatographic methods. For instance, methods capable of detecting multiple mycotoxins in a single run are highly desirable for efficient screening of food and feed samples. The development of fast LC gradients and the use of shorter analytical columns can also contribute to increased sample throughput.
In automated and high-throughput workflows, the consistent and accurate addition of internal standards is critical. The use of this compound ensures that each sample is properly normalized, accounting for any variability introduced by the automated system. This is essential for maintaining the quality and reliability of the analytical results in a high-throughput setting.
Future Research Directions and Methodological Innovations for Ochratoxin Analogs
Development of Novel Labeled Standards for Emerging Ochratoxins
The landscape of mycotoxin analysis is continually evolving, with an increasing need for reliable analytical standards for not only the well-established toxins but also for their metabolites and emerging analogs. Stable Isotope Dilution Assays (SIDAs) are becoming increasingly common in mycotoxin analysis, necessitating a broader availability of isotopically labeled compounds. nih.govresearchgate.net The synthesis of labeled analogs of Ochratoxin A (OTA) and its primary metabolite, Ochratoxin α (OTα), has been a significant step forward, allowing for more accurate quantification and monitoring of detoxification processes. nih.gov
Future research is directed towards the synthesis and characterization of a wider array of deuterated and ¹³C-labeled ochratoxin standards. This includes not only the major toxins but also their less-studied isomers and degradation products. The development of standards like 3-Epi-Ochratoxin C-d5 is crucial for distinguishing between different stereoisomers, which may exhibit varying toxicities. The use of diastereoisomers as internal standards in HPLC with fluorimetric detection has shown promise for the detection of Ochratoxin A, suggesting a potential application for epimeric standards like this compound in similar methodologies. wur.nlnih.govtrilogylab.comresearchgate.netunical.it
The availability of a comprehensive library of labeled standards will enable the development of more robust and comprehensive multi-mycotoxin detection methods, particularly for complex matrices. researchgate.net
| Labeled Compound | Application | Reference |
| [²H₅]-Ochratoxin A | Internal standard for SIDA in food analysis | researchgate.net |
| ¹³C-labeled mycotoxins | Internal standards for LC-MS based quantification | r-biopharm.com |
| Labeled Ochratoxin α (OTα) | Monitoring of OTA detoxification | nih.gov |
| N-[(5-chloro-3,4-dihydro-8-hydroxy-3-(S)-methyl-1-oxo-1H-2-benzopyran-7-yl)-carbonyl]-L-phenylalanine | Diastereomeric internal standard for OTA detection | wur.nlnih.govtrilogylab.comresearchgate.netunical.it |
| OTA-d4 | Diastereomeric mixture for SIDA of OTA in grapes and wine | nih.gov |
Integration of Omics Technologies with Isotopic Tracing
The integration of omics technologies, such as metabolomics and proteomics, with stable isotope tracing offers a powerful approach to unraveling the intricate biological processes related to mycotoxin production and toxicity. nih.govnih.govnih.govimmune-system-research.comprinceton.eduosti.gov Isotope labeling experiments are an indispensable tool in natural product research, providing deep insights into biosynthetic pathways. nih.gov
In the context of ochratoxins, stable isotope-labeled precursors can be introduced into fungal cultures to trace the biosynthesis of these mycotoxins. mdpi.com By analyzing the incorporation of isotopes into various metabolites using mass spectrometry-based metabolomics, researchers can map the metabolic fluxes and identify key enzymatic steps and regulatory points in the ochratoxin biosynthetic pathway. nih.govnih.govimmune-system-research.comprinceton.eduosti.gov This knowledge is fundamental for developing strategies to control mycotoxin formation at its source.
Proteomics studies, on the other hand, can identify and quantify changes in protein expression in response to different conditions or in the presence of potential inhibitors of mycotoxin biosynthesis. mdpi.comucm.es When combined with isotopic labeling, it is possible to study protein turnover and post-translational modifications that may play a role in the regulation of mycotoxin production. ucm.es While specific studies integrating this compound into omics research are yet to be published, its role as a stable, labeled internal standard makes it a valuable tool for ensuring the accuracy of quantitative measurements in such complex biological experiments.
| Omics Technology | Application in Mycotoxin Research | Potential Role of Labeled Standards |
| Metabolomics | Mapping of biosynthetic pathways, metabolic flux analysis. nih.govnih.govimmune-system-research.comprinceton.eduosti.gov | Accurate quantification of metabolites and pathway intermediates. |
| Proteomics | Identification of proteins involved in mycotoxin biosynthesis and regulation. mdpi.comucm.es | Quantification of protein expression levels and turnover rates. |
| Transcriptomics | Studying gene expression related to mycotoxin production. | Normalization of quantitative data. |
Standardization and Harmonization of Analytical Protocols
A significant challenge in the global monitoring of mycotoxins is the variability between different analytical methods and laboratories. nih.gov The standardization and harmonization of analytical protocols are, therefore, crucial for generating comparable and reliable data. The use of high-quality, certified reference materials and internal standards is a cornerstone of this effort. r-biopharm.com
Isotopically labeled internal standards, such as this compound, play a vital role in improving the accuracy and precision of analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov These standards can compensate for variations in sample preparation, matrix effects, and instrument response, leading to more robust and reliable quantification. nih.govmdpi.com
International organizations, such as the European Committee for Standardization (CEN) and the International Organization for Standardization (ISO), have developed and published standardized methods for mycotoxin analysis in food and feed. wur.nlwur.nl The widespread adoption of these methods, along with the use of appropriate internal standards, is essential for achieving harmonization. Future efforts will likely focus on developing and validating standardized protocols for a broader range of ochratoxin analogs and in more diverse and complex matrices. The availability and accessibility of a wide array of deuterated standards will be a key enabler of this process.
| Challenge in Mycotoxin Analysis | Role of Labeled Standards |
| Matrix effects (signal suppression or enhancement) | Compensation for matrix-induced variations in analyte signal. nih.govmdpi.com |
| Variability in sample preparation and recovery | Correction for losses during extraction and cleanup steps. |
| Instrument performance fluctuations | Normalization of instrument response. |
| Method validation and quality control | Ensuring accuracy and comparability of results across different laboratories. |
Expanding the Applicability of Deuterated Analogs in Environmental and Food Science Research (Focus on monitoring and detection methods)
The application of deuterated analogs as internal standards in isotope dilution LC-MS/MS has significantly enhanced the monitoring and detection of mycotoxins in food and environmental samples. nih.govchromatographyonline.com This approach offers high sensitivity and selectivity, allowing for the accurate quantification of trace levels of contaminants in complex matrices such as cereals, coffee, wine, and animal feed. nih.govlcms.czmdpi.comwaters.com
Future research will focus on expanding the application of these methods to a wider range of food commodities and environmental compartments. researchgate.net This includes the analysis of processed foods, where the matrix can be particularly challenging, as well as environmental samples like soil, water, and air, to better understand the environmental fate and transport of ochratoxins.
Multi-mycotoxin methods, capable of simultaneously detecting a large number of toxins in a single run, are becoming increasingly important for efficient and cost-effective monitoring programs. nih.govnih.govmdpi.comchromatographyonline.comthermofisher.com Deuterated internal standards are critical for the accuracy of these methods, as they can account for the different behaviors of various mycotoxins during analysis. The development of deuterated standards for a broader spectrum of ochratoxin analogs, including this compound, will be instrumental in advancing these multi-residue analytical approaches. This will ultimately lead to more comprehensive risk assessments and improved protection of public health.
| Matrix | Target Analytes | Analytical Method |
| Flour | Ochratoxin A | Isotope Dilution Mass Spectrometry nih.gov |
| Traditional Chinese Medicines | Ochratoxin A and B | UHPLC-MS/MS with ¹³C₂₀-Ochratoxin A internal standard nih.gov |
| Cannabis | Pesticides and Mycotoxins | UHPLC-MS/MS with deuterated internal standards lcms.cz |
| Various Foods (corn, wheat, soybean, etc.) | 12 Regulated Mycotoxins | Immunoaffinity Cleanup and Isotope Dilution LC-MS/MS chromatographyonline.com |
Q & A
Basic Research Questions
Q. What analytical methods are most suitable for detecting and quantifying 3-Epi-Ochratoxin C-d5 in complex matrices?
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for mycotoxin analysis. Isotopic dilution with deuterated analogs (e.g., d5-labeled compounds) improves accuracy by correcting matrix effects . Validation parameters (e.g., LOD, LOQ, recovery rates) must adhere to guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize reproducibility and detailed protocols .
Q. How is this compound synthesized, and what are the critical steps in its isotopic labeling?
- Methodology : Synthesis typically involves deuterium exchange at specific positions using deuterated solvents (e.g., D2O) or catalytic deuteration. Key steps include purification via preparative chromatography and structural confirmation via NMR (e.g., ¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Ensure stereochemical integrity by comparing epimerization rates under varying conditions .
Q. What are the primary challenges in distinguishing this compound from its non-deuterated analogs during spectral analysis?
- Methodology : Deuterium incorporation shifts NMR signals (e.g., ¹H peaks) and alters fragmentation patterns in MS. Use isotopic ratio checks (e.g., d5 vs. d0) and spiked samples to validate specificity. Cross-validate with X-ray crystallography if crystallizable .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported toxicity data for this compound?
- Methodology : Conduct systematic reviews to identify variables causing discrepancies (e.g., cell line variability, exposure duration). Use meta-analysis to harmonize datasets and apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Reference frameworks like EUFIC’s guidelines for evaluating methodological flaws in toxicological studies .
Q. What experimental controls are essential when studying the metabolic stability of this compound in in vitro models?
- Methodology : Include negative controls (e.g., heat-inactivated enzymes), deuterated solvent controls to rule out isotopic exchange, and stable isotope-labeled internal standards. Monitor degradation products via time-course MS/MS and validate using liver microsomes from multiple species to assess cross-species relevance .
Q. How do epimerization conditions affect the stability of this compound, and how can this be mitigated in long-term storage?
- Methodology : Test stability under varying pH, temperature, and solvent conditions using accelerated degradation studies. Employ chiral chromatography to track epimer formation. Optimal storage involves lyophilization in amber vials at -80°C with desiccants, as recommended in Organic & Biomolecular Chemistry supplementary protocols .
Q. What are the limitations of using this compound as an internal standard in multi-mycotoxin assays?
- Methodology : Co-elution with structurally similar mycotoxins (e.g., Ochratoxin A) may cause ion suppression. Optimize chromatographic separation (e.g., gradient elution with C18 columns) and validate via matrix-matched calibration. Cross-check against non-deuterated analogs to confirm no isotopic interference .
Methodological Frameworks for Data Analysis
Q. How should researchers approach conflicting data on the epimerization kinetics of this compound in different solvent systems?
- Methodology : Apply Arrhenius equation-based kinetic modeling to compare activation energies across solvents. Use density functional theory (DFT) simulations to predict transition states and validate experimentally via NMR kinetics. Publish raw datasets in supplementary materials to enable reproducibility .
Q. What statistical approaches are recommended for comparing the efficacy of this compound across different in vitro toxicity assays?
- Methodology : Use Bland-Altman plots to assess agreement between assays and hierarchical clustering to group assays by sensitivity. Report effect sizes (e.g., Cohen’s d) instead of p-values alone, as emphasized in Reviews in Analytical Chemistry .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
